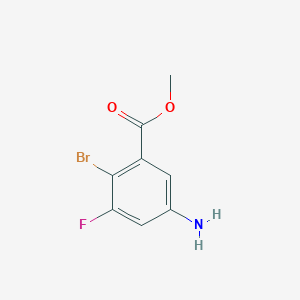

Methyl 5-amino-2-bromo-3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-bromo-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c1-13-8(12)5-2-4(11)3-6(10)7(5)9/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZFEFCDWYLWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Strategic Retrosynthetic Approaches

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. researchgate.net For Methyl 5-amino-2-bromo-3-fluorobenzoate, the primary disconnections involve the carbon-nitrogen and carbon-halogen bonds, as well as the ester functionality.

A plausible retrosynthetic strategy begins with the disconnection of the ester group, leading back to 5-amino-2-bromo-3-fluorobenzoic acid. This acid can be further simplified by considering the introduction of the amino, bromo, and fluoro groups.

One strategic approach involves the disconnection of the amino group through a reduction of a nitro group. This leads to the precursor, methyl 2-bromo-3-fluoro-5-nitrobenzoate. The bromine and fluorine atoms can be introduced through electrophilic substitution and diazotization-fluorination reactions, respectively. This suggests a linear sequence starting from a simpler substituted benzoic acid.

An alternative retrosynthetic analysis suggests a convergent approach. Here, the molecule is broken down into two or more fragments that are synthesized separately and then combined. For instance, a suitably substituted aniline (B41778) derivative could be coupled with a fragment containing the ester group, or a pre-functionalized benzene (B151609) ring could undergo a series of transformations to install the remaining substituents.

Classical and Established Synthetic Routes to the Compound

Traditional methods for the synthesis of polysubstituted aromatics often rely on a stepwise introduction of functional groups onto a benzene ring. These can be categorized as sequential or convergent strategies.

Sequential Functionalization Strategies

A common sequential approach for the synthesis of this compound would likely start from a readily available fluorinated aromatic compound, such as 3-fluorobenzoic acid. The synthesis would proceed through a series of electrophilic aromatic substitution and functional group interconversion reactions.

A representative sequential synthesis is outlined below:

Nitration: 3-Fluorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group. youtube.com The fluorine atom is an ortho-, para-director, leading to a mixture of isomers. The desired 3-fluoro-5-nitrobenzoic acid would be a major product.

Esterification: The resulting carboxylic acid is then converted to its methyl ester, methyl 3-fluoro-5-nitrobenzoate, typically by reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or with a reagent like thionyl chloride. chemicalbook.com

Bromination: The next step is the introduction of the bromine atom at the 2-position. This can be achieved through electrophilic bromination.

Reduction: The final step is the reduction of the nitro group to an amino group. This is commonly accomplished using reducing agents such as tin(II) chloride or through catalytic hydrogenation with reagents like iron in acetic acid or hydrogen gas over a palladium catalyst. youtube.com

A patent for a similar compound, 5-bromo-3-fluoro-2-methylbenzoate, describes a key fluorination step via a diazonium salt, suggesting an alternative sequential route starting from an aniline derivative. google.com This would involve the diazotization of an amino group followed by a Schiemann or Balz-Schiemann reaction to introduce the fluorine atom. scirp.orgthieme-connect.de

Interactive Data Table: Key Steps in a Representative Sequential Synthesis

| Step | Reaction | Reagents and Conditions | Starting Material | Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Fluorobenzoic acid | 3-Fluoro-5-nitrobenzoic acid |

| 2 | Esterification | CH₃OH, H₂SO₄ (catalytic), reflux | 3-Fluoro-5-nitrobenzoic acid | Methyl 3-fluoro-5-nitrobenzoate |

| 3 | Bromination | Br₂, FeBr₃ | Methyl 3-fluoro-5-nitrobenzoate | Methyl 2-bromo-3-fluoro-5-nitrobenzoate |

| 4 | Reduction | SnCl₂, HCl or Fe, CH₃COOH | Methyl 2-bromo-3-fluoro-5-nitrobenzoate | This compound |

Convergent Synthesis Approaches

One possible convergent route could start with the synthesis of two key intermediates:

Intermediate A: A suitably substituted aniline, for example, 3-fluoro-5-bromoaniline.

Intermediate B: A benzoic acid derivative with the remaining substituents.

These intermediates would then be coupled using a cross-coupling reaction, such as a Buchwald-Hartwig amination, to form the carbon-nitrogen bond. However, constructing the highly substituted aromatic ring through coupling reactions can be challenging due to steric hindrance and competing side reactions. A more practical convergent approach might involve the synthesis of a key intermediate like 2-bromo-3-fluoroaniline, which can then undergo further functionalization.

Contemporary and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly methods. This includes the use of catalytic reactions and advanced technologies like flow chemistry.

Catalytic Reaction Development for Precursor Synthesis

Catalytic Nitration: While classical nitration uses stoichiometric amounts of strong acids, newer methods employ solid acid catalysts or milder nitrating agents to reduce waste and improve safety. scirp.org

Catalytic Reduction of Nitro Groups: The reduction of the nitro group is a key step. Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon is a clean and efficient method. youtube.com Chemoenzymatic methods using nitroreductases are also emerging as a green alternative, operating under mild conditions in aqueous media. nih.gov

Catalytic Amination: The direct amination of an aryl halide precursor, such as methyl 2,5-dibromo-3-fluorobenzoate, using a copper- or palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination) offers a more direct route to the amino group compared to the nitration-reduction sequence. nih.govorganic-chemistry.org

Catalytic Fluorination: The introduction of fluorine can be achieved through catalytic methods, which are often milder than the traditional Balz-Schiemann reaction. nih.gov

Interactive Data Table: Examples of Catalytic Methods for Precursor Synthesis

| Reaction | Catalyst | Substrate Example | Product Example |

| Catalytic Reduction | Pd/C, H₂ | Methyl 2-bromo-3-fluoro-5-nitrobenzoate | This compound |

| Catalytic Amination | CuI/ligand | Methyl 2,5-dibromo-3-fluorobenzoate | This compound |

| Chemoenzymatic Reduction | Nitroreductase | Aromatic nitro compound | Aromatic amine |

Applications of Flow Chemistry in Synthesis Optimization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and efficiency. thieme.de For the synthesis of this compound, flow chemistry can be particularly beneficial for hazardous or highly exothermic reactions.

Continuous Nitration: Nitration reactions are often highly exothermic and can be dangerous on a large scale in batch reactors. Continuous flow reactors allow for precise control of reaction temperature and residence time, significantly improving the safety and selectivity of the process.

Continuous Hydrogenation: The catalytic reduction of nitro groups can also be performed in a continuous flow setup, often using packed-bed reactors containing the catalyst. This allows for efficient catalyst use and recycling, as well as safe handling of hydrogen gas.

The application of flow chemistry to the synthesis of this compound and its precursors represents a significant step towards more sustainable and efficient manufacturing processes in the chemical industry.

Green Chemistry Principles in Reaction Design

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for developing sustainable and environmentally benign processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary considerations in a green synthetic design is the choice of reagents and solvents. Traditional bromination methods often employ elemental bromine, which is highly toxic and corrosive. A greener alternative involves the in situ generation of bromine from less hazardous sources. For instance, the oxidation of bromide salts, such as sodium bromide, with a milder oxidizing agent like hydrogen peroxide can produce the required electrophilic bromine species, with water as the only byproduct. rsc.org Another approach is the use of solid brominating agents like N-bromosuccinimide (NBS) in conjunction with a catalyst, which can be easier to handle and often leads to higher selectivity.

The introduction of the fluorine atom often involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. Green approaches to fluorination focus on using fluoride (B91410) salts with low toxicity and high efficiency. The use of potassium fluoride in combination with a phase-transfer catalyst in a recyclable, non-toxic solvent is a significant improvement over traditional methods that may use more hazardous fluorinating agents. acs.org Furthermore, mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, present a promising green alternative for fluorination reactions. acs.org

For the amination step, traditional methods might involve the reduction of a nitro group, which often uses heavy metal catalysts and generates significant waste. A greener strategy is the direct C-H amination of an aromatic ring, although this can be challenging to control regioselectively. nih.gov A more practical green approach for a molecule with existing activating groups is the nucleophilic substitution of a suitable leaving group with an amine source under milder, transition-metal-free conditions. acs.org

The esterification of the carboxylic acid can also be made greener. Instead of using stoichiometric amounts of strong acids as catalysts, which can lead to corrosion and difficult work-ups, solid acid catalysts can be employed. scispace.com These catalysts, such as supported phosphoric acid or acidic resins, are easily recoverable and reusable, reducing waste and simplifying the purification process. scispace.comnih.gov Solvent choice is also critical; replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as cyclopentyl methyl ether (CPME) or even performing the reaction under solvent-free conditions significantly improves the environmental profile of the synthesis. nih.govrsc.org

Parametric Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the precise control of various reaction parameters. Systematic optimization of these parameters is essential to maximize the efficiency of the synthesis. This process typically involves varying one parameter at a time or using statistical methods like Design of Experiments (DoE) to identify the optimal conditions.

A key transformation in the synthesis is the regioselective bromination of a fluorinated amino-benzoate precursor. The choice of brominating agent, catalyst, temperature, and reaction time can significantly impact the outcome. For instance, in an electrophilic aromatic bromination, the temperature can influence the ortho/para selectivity. nih.gov

The following hypothetical data table illustrates how a parametric optimization study for the bromination step of a precursor like Methyl 5-amino-3-fluorobenzoate might be structured.

Table 1: Hypothetical Parametric Optimization for the Bromination of Methyl 5-amino-3-fluorobenzoate

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|---|

| 1 | NBS | None | Acetonitrile (B52724) | 25 | 12 | 45 |

| 2 | NBS | Acetic Acid | Acetonitrile | 25 | 12 | 65 |

| 3 | NBS | Acetic Acid | Acetonitrile | 50 | 6 | 78 |

| 4 | Br₂ | FeCl₃ | Dichloromethane | 0 | 4 | 72 |

| 5 | NaBr/H₂O₂ | H₂SO₄ (cat.) | Ethanol | 40 | 8 | 68 |

Similarly, for a nucleophilic aromatic substitution to introduce the fluorine atom, the nature of the base, the solvent, and the temperature are critical. The reactivity of fluoroarenes in SNAr reactions is influenced by the electron-withdrawing nature of the other substituents and the reaction conditions. mdpi.com

Table 2: Hypothetical Parametric Optimization for the Fluorination of a Dihalo-aminobenzoate Precursor

| Entry | Fluoride Source | Base | Solvent | Temperature (°C) | Time (h) | Yield of Fluorinated Product (%) |

|---|---|---|---|---|---|---|

| 1 | KF | K₂CO₃ | DMF | 120 | 24 | 55 |

| 2 | CsF | Cs₂CO₃ | DMSO | 120 | 12 | 75 |

| 3 | KF | 18-Crown-6 | Acetonitrile | 80 | 24 | 68 |

| 4 | TBAF | None | THF | 60 | 18 | 72 |

| 5 | KF | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 62 |

Finally, the conditions for the esterification of the corresponding carboxylic acid can be optimized to improve yield and reduce reaction times. The choice of alcohol, catalyst, and method for water removal are key variables.

Table 3: Hypothetical Parametric Optimization for the Esterification of 5-amino-2-bromo-3-fluorobenzoic acid

| Entry | Alcohol | Catalyst | Water Removal | Temperature (°C) | Time (h) | Yield of Methyl Ester (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | H₂SO₄ (conc.) | None | 65 | 24 | 85 |

| 2 | Methanol | Amberlyst-15 | Dean-Stark | 65 | 12 | 92 |

| 3 | Methanol | H₃PO₄/TiO₂-ZrO₂ | None | 80 | 8 | 95 |

| 4 | Methanol | DCC/DMAP | None | 25 | 6 | 90 |

| 5 | Methanol | Graphene Oxide | Molecular Sieves | 65 | 18 | 88 |

By systematically evaluating these parameters, a robust and efficient synthesis protocol for this compound can be developed, ensuring high yields of the desired product with minimal formation of impurities.

Comprehensive Spectroscopic and Structural Characterization of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular structure can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to coupling with each other and additional coupling to the fluorine atom. The amino (-NH₂) protons would likely appear as a broad singlet, and the methyl ester (-OCH₃) protons as a sharp singlet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The chemical shifts are heavily influenced by the electron-withdrawing and donating effects of the substituents. The carbonyl carbon of the ester group is expected at the lowest field (highest ppm). The aromatic carbons' shifts will be determined by the attached substituents (Br, F, NH₂, CO₂Me), with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a single resonance for the ¹⁹F nucleus. The chemical shift and multiplicity of this signal would be influenced by couplings to the adjacent aromatic protons, providing further confirmation of the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for Methyl 5-amino-2-bromo-3-fluorobenzoate Predicted data based on analogous structures and established NMR principles.

¹H NMR (in CDCl₃)| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~7.1 - 7.3 | dd (doublet of doublets) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 8-10 Hz |

| H-4 | ~6.8 - 7.0 | dd (doublet of doublets) | J(H-H) ≈ 2-3 Hz, J(H-F) ≈ 4-6 Hz |

| -NH₂ | ~4.0 - 5.0 | br s (broad singlet) | - |

¹³C NMR (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| C=O | ~164 - 166 | - |

| C-5 (C-NH₂) | ~145 - 148 | J(C-F) ≈ 10-15 Hz |

| C-3 (C-F) | ~158 - 162 | J(C-F) ≈ 240-260 Hz |

| C-1 | ~115 - 118 | J(C-F) ≈ 3-5 Hz |

| C-6 | ~114 - 117 | J(C-F) ≈ 3-5 Hz |

| C-4 | ~112 - 115 | J(C-F) ≈ 20-25 Hz |

| C-2 (C-Br) | ~100 - 105 | J(C-F) ≈ 30-35 Hz |

¹⁹F NMR (in CDCl₃)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

2D NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, primarily showing a correlation between the aromatic protons H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-6, and the methyl protons to their corresponding carbon signals (C-4, C-6, and -OCH₃).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. It could reveal correlations between the methyl protons and the aromatic proton at C-6, and between the fluorine atom and the protons at H-4, further solidifying the structural assignment.

Table 2: Key Predicted 2D NMR Correlations for Structural Elucidation Predicted correlations based on the assumed structure.

| Experiment | Key Expected Correlations | Information Gained |

|---|---|---|

| COSY | H-4 ↔ H-6 | Confirms connectivity of aromatic protons. |

| HSQC | H-4 ↔ C-4; H-6 ↔ C-6; -OCH₃ ↔ -OCH₃ | Assigns carbons directly bonded to protons. |

| HMBC | -OCH₃ ↔ C=O; -OCH₃ ↔ C-1 | Confirms ester group and its position. |

| H-4 ↔ C-2, C-6, C-5 | Confirms position of H-4 and its neighbors. | |

| H-6 ↔ C-2, C-4, C-5 | Confirms position of H-6 and its neighbors. |

| NOESY | -OCH₃ ↔ H-6 | Confirms spatial proximity, supporting the regiochemistry. |

While solution-state NMR provides data on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure of materials in their solid form. uni.lu This technique is particularly valuable for identifying and characterizing different crystalline polymorphs or amorphous states, which can have different physical properties.

For this compound, ssNMR could distinguish between different solid forms by detecting variations in the chemical shifts and line shapes of ¹³C and ¹⁹F signals. uni.lu These differences arise from distinct molecular packing and intermolecular interactions in the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra from the solid powder. The presence of multiple, distinct peaks for a single carbon in a ssNMR spectrum can indicate the existence of multiple, crystallographically inequivalent molecules within the unit cell or the presence of a mixture of polymorphs. uni.lu

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound can be calculated from the masses of its most abundant isotopes. Comparison with the experimentally measured mass confirms the molecular formula with high confidence. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Calculated Mass Data for this compound (C₈H₇BrFNO₂)

| Parameter | Value | Information |

|---|---|---|

| Molecular Formula | C₈H₇BrFNO₂ | - |

| Theoretical Monoisotopic Mass | 246.96442 Da | Mass calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). uni.lu |

| Predicted [M+H]⁺ | 247.97170 m/z | Mass of the protonated molecule for ESI-MS. uni.lu |

| Predicted [M+Na]⁺ | 269.95364 m/z | Mass of the sodium adduct for ESI-MS. uni.lu |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a roadmap of the molecule's structure.

For this compound, several fragmentation pathways can be predicted based on its functional groups:

Alpha-cleavage of the ester: The most common initial fragmentations for methyl esters are the loss of the methoxy (B1213986) radical (•OCH₃, -31 Da) or the loss of methanol (B129727) (CH₃OH, -32 Da) to form a stable acylium ion.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, -79/81 Da), resulting in a fluorinated amino-benzoyl cation.

Decarbonylation: The acylium ion formed after the initial loss can subsequently lose carbon monoxide (CO, -28 Da).

These fragmentation events help to piece together the molecular structure, confirming the presence and connectivity of the ester, bromine, and fluorine substituents on the amino-benzoyl core.

Table 4: Predicted Major Fragment Ions in MS/MS Analysis Predicted fragmentation based on general principles of mass spectrometry.

| Predicted m/z (for ⁷⁹Br) | Proposed Fragment | Proposed Neutral Loss |

|---|---|---|

| 215.954 | [M - OCH₃]⁺ | •OCH₃ |

| 187.953 | [M - OCH₃ - CO]⁺ | •OCH₃, CO |

| 167.035 | [M - Br]⁺ | •Br |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for gaining insights into the molecular structure and bonding within a compound. For the related isomer, Methyl 2-amino-5-bromobenzoate, both FT-IR and FT-Raman spectra have been recorded and analyzed to understand its vibrational modes. researchgate.netresearchgate.net

Functional Group Identification and Characteristic Frequencies

The vibrational spectra of Methyl 2-amino-5-bromobenzoate show characteristic bands that confirm the presence of its key functional groups. The quantitative analysis of the crystal has been carried out using Fourier transform infrared (FTIR) and Fourier transform Raman (FT-Raman) spectral measurements. researchgate.net

The FT-IR and FT-Raman analyses have successfully identified the vibrational frequencies associated with the primary functional groups of the molecule. researchgate.net These include the amino group (NH₂), the ester group (COOCH₃), and the substituted benzene (B151609) ring.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (N-H) | Symmetric and Asymmetric Stretching | 3300 - 3500 |

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| C-N | Stretching | 1250 - 1360 |

| C-O (ester) | Stretching | 1000 - 1300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 600 |

This table represents typical ranges and the specific, experimentally determined values for Methyl 2-amino-5-bromobenzoate would be found in the detailed spectral analysis of the compound.

Conformational Analysis and Intermolecular Hydrogen Bonding

In the solid state, the conformation of Methyl 2-amino-5-bromobenzoate is stabilized by an intramolecular hydrogen bond. researchgate.net This interaction occurs between one of the hydrogen atoms of the amino group and the oxygen atom of the carbonyl group, forming a six-membered ring structure, often denoted as an S(6) ring motif. researchgate.net

Furthermore, in the crystal lattice, molecules of Methyl 2-amino-5-bromobenzoate are connected by intermolecular N-H···O hydrogen bonds. researchgate.net These interactions link the molecules into zigzag chains that propagate along the b-axis of the crystal. researchgate.net

X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Diffraction Analysis of Solid-State Structure

Good quality single crystals of Methyl 2-amino-5-bromobenzoate have been grown using the slow evaporation solution growth technique. researchgate.netresearchgate.net Single-crystal X-ray diffraction studies have confirmed the crystal system and determined the lattice parameters of the compound. researchgate.netresearchgate.net

In the case of Methyl 2-amino-5-bromobenzoate, the analysis revealed that the dihedral angle between the aromatic ring and the methyl acetate (B1210297) side chain is 5.73 (12)°. researchgate.net This indicates a nearly planar relationship between these two parts of the molecule.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal packing of Methyl 2-amino-5-bromobenzoate is dictated by the intermolecular hydrogen bonds mentioned previously. The formation of zigzag chains through N-H···O interactions is a key feature of the supramolecular assembly in the solid state. researchgate.net These interactions are crucial in stabilizing the crystal structure.

Electronic and Chiroptical Spectroscopic Investigations (if applicable to derivatives or as a precursor)

There is no available data from the performed searches regarding the electronic and chiroptical spectroscopic investigations of this compound or its close isomers.

Electronic spectroscopy, such as UV-Visible spectroscopy, would provide information about the electronic transitions within the molecule and could be used to determine properties like the optical energy band gap. For instance, the related compound Methyl 2-amino-5-bromobenzoate was found to have an optical energy band gap of 2.7 eV. researchgate.net

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is only applicable to chiral molecules. This compound itself is not chiral. However, if it were used as a precursor in the synthesis of chiral derivatives, chiroptical spectroscopy would be an essential tool for characterizing the stereochemistry of the resulting products.

Circular Dichroism (CD) Spectroscopy of Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral. This compound itself is not chiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in the ester group (e.g., by using a chiral alcohol for the esterification) or by derivatizing the amino group with a chiral moiety.

Detailed Research Findings:

There is no information available in the scientific literature regarding the synthesis or Circular Dichroism (CD) spectroscopic analysis of any chiral derivatives of this compound. The synthesis of chiral fluorinated amino acids has been reported using various methods, but none of these studies have specifically addressed the target compound or its derivatives. beilstein-journals.org

Should a chiral derivative be prepared, its CD spectrum would provide valuable information about its absolute configuration and conformational preferences in solution. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the chromophores and the chiral center. Quantum chemical calculations could be employed to predict the CD spectrum for a given enantiomer, and by comparing the calculated and experimental spectra, the absolute configuration of the chiral derivative could be determined. This approach is a standard method in stereochemical analysis.

Data Table: Hypothetical Circular Dichroism Data for a Chiral Derivative

This table illustrates the type of data that would be obtained from a CD spectroscopic study of a hypothetical chiral derivative, such as (1R)-1-phenylethyl 5-amino-2-bromo-3-fluorobenzoate.

| Solvent | Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |

| Methanol | Data Not Available | Data Not Available | Data Not Available |

| Chloroform | Data Not Available | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only as no experimental data has been reported.

Computational and Theoretical Investigations of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its geometry, stability, and reactivity. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the ground-state electronic structure of a molecule, from which a wide range of properties can be derived.

For Methyl 5-amino-2-bromo-3-fluorobenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization. This process finds the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional structure. Key parameters obtained from such an optimization include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | ||

| C-Br | 1.89 Å | |

| C-F | 1.35 Å | |

| C-N (amino) | 1.40 Å | |

| C=O (carbonyl) | 1.21 Å | |

| O-CH₃ (ester) | 1.44 Å | |

| Bond Angles | ||

| C1-C2-Br | 119.5° | |

| C2-C3-F | 120.1° | |

| C4-C5-N | 121.0° | |

| Dihedral Angles | ||

| C2-C1-C(O)-O | 178.5° | |

| C1-C(O)-O-CH₃ | 179.2° |

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true energy minimum but also predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and wagging of bonds.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | Amino (-NH₂) | 3510 |

| N-H Symmetric Stretch | Amino (-NH₂) | 3405 |

| C=O Stretch | Carbonyl (Ester) | 1725 |

| C-F Stretch | Fluoroaromatic | 1250 |

| C-O Stretch | Ester | 1190 |

| C-Br Stretch | Bromoaromatic | 680 |

Ab Initio Calculations for Benchmarking and Advanced Property Prediction

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2, MP4), are computationally more demanding than DFT but can offer higher accuracy for certain properties. They are often used to benchmark the results obtained from DFT calculations.

For this compound, ab initio calculations could be used to refine the electronic energy and predict properties that are sensitive to electron correlation effects. These can include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). Such data provides a more detailed understanding of the molecule's redox behavior.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO can identify the specific atoms or regions of this compound that are most likely to be involved in electrophilic or nucleophilic attacks. For this molecule, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, including its conformational changes and interactions with its environment.

Exploration of the Conformational Landscape in Solution

MD simulations can be used to explore the different shapes, or conformations, that this compound can adopt in a solvent. The primary sources of flexibility in this molecule are the rotation around the C-C(O) bond, the C(O)-O bond of the ester group, and the C-N bond of the amino group. An MD simulation would track the trajectories of all atoms over time, revealing the most stable and frequently occurring conformations.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a real-world setting is heavily influenced by its interactions with surrounding solvent molecules. MD simulations are ideal for studying these effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or dimethyl sulfoxide), one can analyze the formation and lifetime of intermolecular interactions.

For this compound, key interactions would include hydrogen bonding between the amino group's hydrogen atoms and electronegative atoms of the solvent, as well as dipole-dipole interactions involving the polar ester group and the C-F and C-Br bonds. The strength and nature of these interactions can be quantified using tools like the radial distribution function (RDF), which describes the probability of finding a solvent atom at a certain distance from a solute atom.

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry serves as a powerful tool for predicting how and where a molecule will react. grnjournal.us For this compound, this involves analyzing its complex electronic and steric profile, which is shaped by the interplay of the activating amino group and the deactivating, sterically hindering halogen and ester groups.

The mechanism of a chemical reaction can be understood as a path on a potential energy surface (PES), which connects reactants to products via a high-energy "transition state." numberanalytics.comfossee.in Transition State Theory (TST) is a fundamental concept used to describe the kinetics of these reactions. numberanalytics.comnumberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are adept at mapping this surface to elucidate reaction mechanisms. grnjournal.us

A key goal is to locate the transition state, which is the saddle point on the PES representing the highest energy barrier of a reaction. numberanalytics.comgithub.io The energy of this state determines the activation energy, a critical factor in reaction kinetics. numberanalytics.comumn.edu For a molecule like this compound, several reaction types can be modeled, including electrophilic aromatic substitution, nucleophilic substitution at the bromine-bearing carbon, and reactions involving the amino group (e.g., acylation, alkylation).

To find a transition state, chemists often perform a relaxed coordinate scan, constraining a specific bond or angle involved in the reaction to approximate the reaction pathway and find the highest energy structure. github.io This structure then serves as an initial guess for a more rigorous transition state optimization. github.io A true transition state is confirmed by a frequency calculation, which must show one and only one imaginary frequency, corresponding to the motion along the reaction coordinate. numberanalytics.comgithub.io

| Species | Description | Relative Gibbs Free Energy (ΔG) |

|---|---|---|

| Reactants | This compound + Acetylating Agent | 0.00 |

| Transition State (TS) | Highest energy point during N-C bond formation | +15.2 |

| Product | N-acetylated benzoate (B1203000) | -5.8 |

This table is illustrative, based on typical values for such reactions. The activation energy (ΔG‡) would be 15.2 kcal/mol.

Regioselectivity refers to the preference for a reaction to occur at one position over another. This compound has multiple potential reaction sites: the amino group, the aromatic ring carbons, and the carbon-bromine bond. Computational methods can predict the most likely site of reaction by comparing the activation energies for pathways leading to different isomers. acs.orgnih.gov The pathway with the lowest activation barrier is kinetically favored. umn.edu

For electrophilic aromatic substitution (EAS), the directing effects of the existing substituents are paramount. The amino (-NH2) group is a strong activating group and ortho-, para-director, while the halogens (-Br, -F) and the methyl ester (-COOCH3) are deactivating groups. youtube.com The halogens direct ortho/para, while the ester directs meta. The interplay of these electronic effects, combined with significant steric hindrance from the bulky bromine and ester groups, makes intuitive prediction difficult.

Computational models resolve this by calculating properties like electrostatic potential (ESP) maps, which show electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Another approach involves calculating the relative energies of the sigma-complex (or Wheland) intermediates for electrophilic attack at each possible position. acs.org The most stable intermediate typically corresponds to the major product. Machine learning models, trained on large datasets of known reactions, are also emerging as powerful tools for predicting regioselectivity in EAS reactions. chemrxiv.orgresearchgate.net

| Position of Attack | Description of Isomer | Relative ΔEa (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| C4 | Substitution ortho to -NH2, meta to -Br | 0.0 | Major Product |

| C6 | Substitution ortho to -NH2, ortho to -Br, ortho to -F | +3.5 | Minor Product |

This table is for illustrative purposes. It demonstrates how a lower calculated activation energy for attack at the C4 position would predict it to be the major site of electrophilic substitution, despite potential steric hindrance.

Stereoselectivity is not a factor for the starting molecule as it is achiral. However, if a derivatization reaction were to create a new stereocenter, computational methods could be employed to predict the ratio of the resulting enantiomers or diastereomers by calculating the transition state energies for the pathways leading to each stereoisomer.

Quantitative Structure-Property Relationship (QSPR) Modeling (Theoretical Aspects)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop predictive models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netresearchgate.net The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be expressed mathematically.

A QSPR study involves several key steps:

Dataset Assembly: A set of molecules with known, experimentally measured property values is collected. For a study involving this compound, this set would include structurally similar analogs.

Descriptor Calculation: For each molecule, a large number of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure. researchgate.net

Model Development: Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are used to build a mathematical equation that links the descriptors to the property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a set of molecules not used in the model's creation.

The power of QSPR lies in its ability to predict properties for new or untested compounds, reducing the need for extensive experimentation. researchgate.net The theoretical aspect of QSPR focuses on the selection of appropriate descriptors that can capture the essential electronic, topological, steric, and thermodynamic features of the molecules.

| Descriptor Class | Specific Example | Description |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size based on the sum of distances between all pairs of atoms. |

| Electronic | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent, related to solubility and intermolecular interactions. |

By developing a validated QSPR model, one could theoretically predict properties like boiling point, solubility, or chromatographic retention time for a wide range of derivatives of this compound without needing to synthesize and test each one individually.

Reactivity and Derivatization Studies of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate As a Versatile Intermediate

Transformations Involving the Amino Group

The presence of the primary amino group on the aromatic ring provides a key handle for a variety of chemical transformations, allowing for the introduction of a wide array of substituents and the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

N-Acylation and Sulfonylation Reactions

The amino group of aniline (B41778) derivatives readily undergoes acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in organic synthesis for protecting the amino group, modifying the electronic properties of the aromatic ring, and introducing functional handles for further transformations.

While specific studies on the N-acylation and sulfonylation of Methyl 5-amino-2-bromo-3-fluorobenzoate are not extensively documented in the literature, the reactivity can be inferred from similar compounds. For instance, the related compound methyl-2-amino-5-bromobenzoate has been shown to undergo sulfonylation. In a reported procedure, treatment of methyl-2-amino-5-bromobenzoate with methanesulfonyl chloride in dichloromethane (B109758) results in the formation of the corresponding N-sulfonylated product, methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate. nih.govresearchgate.net This transformation typically requires heating and can take several days to reach completion. nih.govresearchgate.net

Table 1: Example of N-Sulfonylation of a Related Aminobenzoate

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

| Methyl-2-amino-5-bromobenzoate | Methanesulfonyl chloride | Dichloromethane | 333-343 K, 2-3 days | Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate | nih.govresearchgate.net |

It is anticipated that this compound would exhibit similar reactivity towards a range of acylating and sulfonylating agents, providing access to a library of N-acylated and N-sulfonylated derivatives. The electronic effects of the fluorine and bromine substituents may influence the nucleophilicity of the amino group and thus the reaction kinetics.

Selective N-Alkylation and N-Arylation

The introduction of alkyl or aryl groups at the nitrogen atom of anilines is a crucial transformation for the synthesis of a vast number of biologically active compounds and functional materials.

Selective N-alkylation of aminobenzoates can be achieved under various conditions. For example, the N-methylated product of methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate was obtained by treating the N-sulfonylated compound with sodium hydride in dimethylformamide (DMF), followed by the addition of an alkylating agent. nih.govresearchgate.net This two-step process, involving initial sulfonylation followed by alkylation, is a common strategy for achieving selective N-alkylation.

N-arylation of anilines, often accomplished through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, allows for the formation of diarylamines. While specific examples for this compound are scarce, studies on similar systems, like the N-arylation of 5-bromo-2-aminobenzimidazole, demonstrate the feasibility of such transformations. nih.gov Copper-catalyzed N-arylation with aryl boronic acids has also been reported for related amino-heterocyclic compounds. nih.gov

Table 2: Illustrative N-Alkylation of a Sulfonylated Aminobenzoate Derivative

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate | 1. NaH 2. Alkyl halide | Dimethylformamide | Room temperature, 14-16 h | N-alkylated product | nih.govresearchgate.net |

Diazotization and Subsequent Transformations

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate, the diazonium salt, which can be converted into a wide range of functionalities. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid.

The resulting diazonium salt of this compound can be subjected to a variety of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions. nih.gov These reactions allow for the replacement of the diazonium group with a halide (Cl, Br, I), a cyano group, a hydroxyl group, or other functionalities. For example, treatment of the diazonium salt with copper(I) bromide would be expected to yield Methyl 2,5-dibromo-3-fluorobenzoate. nih.gov

This powerful methodology significantly enhances the synthetic utility of this compound, enabling the introduction of substituents that are not easily accessible through other means.

Reactions at the Bromine Substituent

The bromine atom on the aromatic ring of this compound is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations. The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound, is a widely used method for the formation of biaryl structures. libretexts.orgnih.govthieme-connect.denih.gov

While specific Suzuki-Miyaura reactions on this compound are not explicitly detailed in readily available literature, extensive research on ortho-bromoanilines demonstrates the feasibility of such couplings. nih.gov These reactions are often carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of o-Bromoanilines

| Aryl Bromide | Boronic Ester | Catalyst | Ligand | Base | Solvent | Product | Reference |

| ortho-Bromoaniline derivative | Various boronic esters | Pd(dppf)Cl₂ or Palladacycle | - | K₂CO₃ or other bases | Dioxane/H₂O or 2-MeTHF | Biaryl product | nih.gov |

Other important palladium-catalyzed reactions applicable to this compound include the Heck reaction (coupling with alkenes) nih.gov and the Buchwald-Hartwig amination (coupling with amines). These reactions would allow for the introduction of vinyl and amino groups, respectively, at the 2-position of the benzoate (B1203000) ring, further expanding the molecular diversity accessible from this intermediate.

Nucleophilic Aromatic Substitution (SNAr) Strategies

While palladium-catalyzed reactions are prevalent, the bromine atom in activated aromatic systems can also be displaced by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reactivity of the aryl bromide towards SNAr is influenced by the electronic nature of the other substituents on the ring. The presence of the electron-withdrawing fluorine atom and the methyl ester group could potentially activate the ring for nucleophilic attack, although the amino group is an activating group.

Specific examples of SNAr reactions on this compound are not well-documented. However, related studies on other halogenated aromatic compounds provide insights into the potential of this approach. The success of SNAr reactions would depend on the nature of the nucleophile and the reaction conditions employed.

Metal-Halogen Exchange Reactions for Functionalization

The bromine atom in this compound is a key handle for introducing new functional groups via metal-halogen exchange reactions. This process typically involves the reaction of the aryl bromide with an organometallic reagent, most commonly an organolithium or a Grignard reagent, to form a new organometallic intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.

The rate of metal-halogen exchange is influenced by the nature of the substituents on the aromatic ring. The exchange is generally faster for aryl bromides than for aryl chlorides, and aryl fluorides are typically unreactive under these conditions. The presence of electron-withdrawing groups can influence the stability of the resulting organometallic species.

While specific studies on metal-halogen exchange reactions of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous substituted bromobenzenes. For instance, studies on substituted bromobenzenes with n-butyllithium have shown that the reaction proceeds to form the corresponding lithiated species, which can then be trapped with electrophiles.

A patent for the synthesis of chemical compounds provides a specific example of the reactivity of the amino group of this compound. In this instance, the amino group undergoes a reaction with a substituted pyrimidine (B1678525) derivative in the presence of triethylamine (B128534) in a mixture of 1,2-dichloroethane (B1671644) and tert-butanol (B103910) at 30°C for 24 hours. This demonstrates the nucleophilic character of the amino group and its ability to participate in substitution reactions. google.com

Table 1: Representative Metal-Halogen Exchange Reactions on Substituted Bromoarenes

| Bromoarene Substrate | Organometallic Reagent | Electrophile | Product | Reference |

| Bromobenzene | n-Butyllithium | CO₂ | Benzoic acid | General Knowledge |

| 4-Bromo-3-fluoroaniline | n-Butyllithium | H₂O | 3-Fluoroaniline | Inferred |

| 1-Bromo-2-fluoro-4-methoxybenzene | n-Butyllithium | DMF | 2-Fluoro-4-methoxybenzaldehyde | Inferred |

This table presents representative reactions on analogous compounds to illustrate the general principles of metal-halogen exchange, as direct data for this compound is limited in the reviewed literature.

Reactivity of the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in organic chemistry. However, recent advances have provided methods for C-F bond activation, offering new avenues for the derivatization of fluorinated aromatic compounds.

Studies on C-F Bond Activation and Functionalization

The activation of the C-F bond in this compound would likely require the use of transition metal catalysts or strong main-group reagents. The position of the fluorine atom, ortho to the bromine and meta to the amino and ester groups, will influence its reactivity. The electron-withdrawing nature of the fluorine atom can make the adjacent carbon atom susceptible to nucleophilic attack, although this is generally a difficult transformation.

Research on the C-F bond activation of polyfluoroarenes has shown that transition metals like nickel, palladium, and rhodium can catalyze the cleavage of C-F bonds, often with the assistance of directing groups or specific ligands. These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Selective Defluorination Reactions

Selective defluorination, the removal of a fluorine atom, is another potential transformation for this compound. This can be achieved through various methods, including reductive defluorination using strong reducing agents or transition metal-catalyzed hydrodefluorination.

Recent studies have explored methods for the selective defluorination of trifluoromethylarenes, which could potentially be adapted for the defluorination of aryl fluorides. One such method involves a base-promoted elimination to form a difluoro-p-quinomethide, which is then trapped by an intramolecular nucleophile. chemicalforums.com Another approach utilizes photoreductants like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) for the reduction of aryl chlorides and fluorides. google.com

Table 2: Potential Methods for C-F Bond Functionalization and Defluorination

| Reaction Type | Reagents/Catalysts | Potential Product from this compound | Reference |

| C-F Activation/Cross-Coupling | Pd or Ni catalyst, Organoboron or Organozinc reagent | 5-Amino-2-bromo-3-arylbenzoate | General Principle |

| Hydrodefluorination | Transition metal catalyst, H₂ source | Methyl 5-amino-2-bromobenzoate | General Principle |

| Reductive Defluorination | Strong reducing agent (e.g., Na, Li) | Methyl 5-amino-2-bromobenzoate | General Principle |

This table outlines potential transformations based on established methods for C-F bond functionalization and defluorination of related fluoroaromatic compounds.

Transformations of the Ester Moiety

The methyl ester group in this compound provides a site for further modification through hydrolysis and transesterification reactions.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-2-bromo-3-fluorobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-catalyzed hydrolysis is typically performed using a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The reaction is an equilibrium process and often requires elevated temperatures to proceed at a reasonable rate. The presence of ortho substituents, such as the bromine atom in the target molecule, can sterically hinder the approach of the nucleophile to the ester carbonyl, potentially requiring more forcing reaction conditions for complete hydrolysis.

Table 3: General Conditions for Ester Hydrolysis

| Reaction | Reagents | General Conditions | Product from this compound |

| Basic Hydrolysis (Saponification) | NaOH or KOH in H₂O/alcohol | Room temperature to reflux | 5-Amino-2-bromo-3-fluorobenzoic acid sodium/potassium salt |

| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O | Reflux | 5-Amino-2-bromo-3-fluorobenzoic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, transesterification with a different alcohol (R'OH) would yield a new ester, R'-O₂C-C₆H₂Br(F)NH₂.

Acid-catalyzed transesterification typically involves heating the ester in an excess of the new alcohol in the presence of a catalytic amount of a strong acid. The use of a large excess of the reactant alcohol helps to drive the equilibrium towards the desired product. Base-catalyzed transesterification is also possible, often using an alkoxide base corresponding to the new alcohol.

The efficiency of transesterification can be influenced by the steric bulk of both the ester and the incoming alcohol.

Table 4: General Conditions for Transesterification

| Catalyst | Reagents | General Conditions | Potential Product from this compound |

| Acid (e.g., H₂SO₄) | Excess R'OH | Reflux | This compound |

| Base (e.g., NaOR') | R'OH | Room temperature to reflux | This compound |

Reduction to Alcohol Derivatives

The reduction of the methyl ester functionality in this compound to a primary alcohol affords (5-amino-2-bromo-3-fluorophenyl)methanol. This transformation is a crucial step in the synthesis of various target molecules, as the resulting benzylic alcohol can undergo a wide range of further reactions, including oxidation, etherification, and esterification.

Commonly employed reducing agents for the conversion of esters to alcohols include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). While specific documented examples for the reduction of this compound are not extensively reported in readily available literature, the reactivity of analogous compounds provides insight into the expected reaction conditions. For instance, the reduction of a similar compound, methyl 5-[(4-anilino-5-methyl-pyrimidin-2-yl)amino]-2-bromo-3-chloro-benzoate, has been successfully achieved using DIBAL-H in tetrahydrofuran (B95107) (THF) at 0°C over a period of one hour. google.com This suggests that similar conditions could be applicable to the target compound.

The general procedure would involve dissolving this compound in an anhydrous aprotic solvent, such as THF or diethyl ether, under an inert atmosphere. The reducing agent would then be added cautiously at a reduced temperature to control the exothermic reaction. Upon completion, the reaction would be quenched, followed by an aqueous workup and purification to isolate the desired (5-amino-2-bromo-3-fluorophenyl)methanol.

Table 1: Hypothetical Reaction Conditions for the Reduction of this compound

| Reducing Agent | Solvent | Temperature | Reaction Time | Product |

| LiAlH₄ | THF | 0°C to rt | 1-4 h | (5-amino-2-bromo-3-fluorophenyl)methanol |

| DIBAL-H | THF | -78°C to 0°C | 1-3 h | (5-amino-2-bromo-3-fluorophenyl)methanol |

Multi-component and Cascade Reactions Utilizing Multiple Functional Groups

The diverse array of functional groups on the this compound scaffold makes it an excellent candidate for multi-component and cascade reactions. These reaction strategies are highly efficient, as they allow for the formation of multiple chemical bonds in a single synthetic operation, thereby reducing the number of steps, solvent waste, and purification efforts.

While specific multi-component or cascade reactions commencing directly from this compound are not prominently detailed in the literature, its structural motifs are present in more complex molecules that undergo such transformations. For example, the amino group can act as a nucleophile in reactions such as the Buchwald-Hartwig amination or can be a key component in the formation of heterocyclic rings.

A patent for chemical compounds with SYK inhibitory activity describes a reaction where this compound is reacted with a pyrimidine derivative in the presence of triethylamine in a mixture of 1,2-dichloroethane (DCE) and tert-butanol at 30°C for 24 hours. google.com This transformation, while not a multi-component reaction in the strictest sense, demonstrates the reactivity of the amino group in the presence of the other functionalities and sets the stage for potential one-pot sequential reactions.

The development of novel multi-component and cascade reactions involving this compound would be a valuable endeavor in synthetic chemistry. For instance, a cascade reaction could be envisioned where the amino group participates in an initial condensation or coupling reaction, followed by an intramolecular cyclization involving the bromine or ester functionality to construct complex heterocyclic systems.

Applications of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate in Advanced Chemical Synthesis

A Pivotal Intermediate in the Realm of Organic Synthesis

The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 5-amino-2-bromo-3-fluorobenzoate makes it an ideal starting material for a variety of organic transformations. The presence of an amino group, a bromine atom, and a fluorine atom allows for selective and sequential reactions, enabling chemists to build molecular complexity in a controlled manner.

Crafting Complex Aromatic Scaffolds

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. This compound serves as an excellent precursor for such scaffolds due to the differential reactivity of its substituents. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a diverse array of aryl, alkyl, and amino groups at the 2-position, leading to the formation of highly functionalized aromatic structures.

The amino group can be readily diazotized and subsequently replaced with various other functional groups, or it can be acylated or alkylated to introduce further complexity. This multi-faceted reactivity allows for a programmed and regioselective approach to the synthesis of complex aromatic molecules that would be challenging to access through other synthetic routes.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | N-Aryl aniline (B41778) derivatives |

| Diazotization/Substitution | NaNO₂, H⁺; followed by various nucleophiles | Variously substituted benzoates |

A Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds are ubiquitous in nature and form the core structure of a vast number of pharmaceuticals and functional materials. The unique substitution pattern of this compound makes it a valuable synthon for the construction of various heterocyclic systems.

For instance, the presence of an ortho-amino group relative to the bromine atom provides a handle for the synthesis of fused heterocyclic systems. A notable example is the synthesis of benzothiazine derivatives. A related compound, methyl-2-amino-5-bromobenzoate, has been documented as an intermediate in the synthesis of benzothiazine. nih.gov This suggests that this compound could similarly undergo cyclization reactions, where the amino group and the bromine atom participate in the formation of the thiazine (B8601807) ring. The fluorine atom at the 3-position would remain on the final heterocyclic scaffold, potentially influencing its biological activity or material properties.

A Precursor for Innovations in Materials Research

The demand for advanced materials with tailored properties is ever-increasing. The unique electronic and structural features of fluorinated aromatic compounds make them attractive candidates for various material applications. This compound serves as a key precursor in this area of research.

Monomer for High-Performance Polymer Synthesis

The amino and bromo functionalities of this compound allow it to be used as a monomer in polycondensation reactions. For example, after conversion of the bromo group to a second amino group or a carboxylic acid, the resulting diamino or amino-acid monomer can be polymerized to form high-performance polymers such as polyamides and polyimides. The incorporation of the fluorine atom into the polymer backbone can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and lower dielectric constants, which are crucial for applications in microelectronics and aerospace industries.

A Component in the Design of Liquid Crystals and Functional Dyes

The rigid, rod-like structure of the benzoate (B1203000) core, combined with the polar nature of the fluoro and amino substituents, makes this compound and its derivatives promising candidates for the synthesis of liquid crystals. The fluorine atom, in particular, can influence the mesophase behavior and electro-optical properties of the final liquid crystalline material.

Furthermore, the amino group on the aromatic ring is a key functional group for the synthesis of azo dyes. Through diazotization and coupling with various aromatic compounds, a wide range of brightly colored and functional dyes can be prepared. The presence of the bromine and fluorine atoms can modulate the color and photophysical properties of the resulting dyes, as well as their stability and affinity for different substrates.

An Intermediate for the Development of Organic Electronic Materials

Organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often consist of complex, electron-rich aromatic structures. The ability to systematically modify the structure of this compound through cross-coupling and other reactions makes it a valuable intermediate in the synthesis of these materials. For instance, it can be used to build larger conjugated systems that can function as hole-transporting or electron-transporting materials. The fluorine atom can play a crucial role in tuning the energy levels (HOMO and LUMO) of these materials, which is essential for optimizing the performance of organic electronic devices. A related compound, 5-Bromo-4-fluoro-2-methylaniline, is known to be a key ingredient for the synthesis of MDL compounds which are activators of sirtuin 6 (SIRT6), a lysine (B10760008) deacetylase that acts as a tumour suppressor. ossila.com This highlights the potential of similar fluorinated anilines in biologically relevant material applications.

Utilization in Agrochemical and Specialty Chemical Synthesis

The development of novel agrochemicals and specialty chemicals often relies on the use of highly functionalized aromatic intermediates. The incorporation of fluorine and bromine atoms into organic molecules can significantly influence their biological activity and material properties. ccspublishing.org.cnresearchgate.net

Fluorine-containing agrochemicals are a significant and growing class of compounds used for crop protection. numberanalytics.com The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of the active ingredients. ccspublishing.org.cnnih.gov Halogenated benzoic acid derivatives, in a broader sense, are known precursors in the synthesis of various pesticides. Although direct evidence for the use of this compound is not prominent, its structural motifs are found in various agrochemically active molecules.

Detailed Research Findings:

Illustrative Synthetic Potential in Agrochemicals

| Functional Group | Potential Transformation | Relevance in Agrochemicals |

|---|---|---|

| Amino Group (-NH₂) | Diazotization followed by Sandmeyer or Schiemann reaction | Introduction of other functional groups like -Cl, -CN, -OH, or another -F. |

| Amino Group (-NH₂) | Acylation or Sulfonylation | Formation of amides or sulfonamides, which are common toxophores in herbicides and fungicides. |

| Bromo Group (-Br) | Suzuki, Heck, or other cross-coupling reactions | Carbon-carbon bond formation to build more complex molecular scaffolds. |

| Fluoro Group (-F) | Metabolic blocker | Increases the metabolic stability of the compound, leading to longer-lasting effects. |

In the realm of specialty chemicals, fluorinated compounds are utilized for their unique properties, including thermal stability, chemical resistance, and specific optical properties. nih.gov While direct applications of this compound are not documented, it could serve as a monomer or an intermediate in the synthesis of specialty polymers or materials where a combination of its functional groups could impart desirable characteristics.

Application in Analytical Reference Standards and Reagent Preparation

The accurate quantification of chemical compounds in various matrices, such as environmental samples or food products, relies on the availability of high-purity analytical reference standards. hpc-standards.com Benzoic acid and its derivatives are commonly used as reference materials for calibrating analytical instruments and validating analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). hpc-standards.com

Detailed Research Findings:

While this compound is not listed as a commercially available, certified reference material from major suppliers, its synthesis and purification would be the first step towards its establishment as such. For a compound to be used as a reference standard, its purity must be rigorously determined and certified. targetanalysis.gr

The preparation of reagents for specific analytical or synthetic purposes is another potential application. The reactivity of the amino and bromo groups allows for the straightforward synthesis of a variety of derivatives. For instance, diazotization of the amino group could yield a diazonium salt, a versatile reagent in organic synthesis.

Potential Analytical Applications

| Application Area | Description |

|---|---|

| Reference Standard Development | Could be synthesized and purified to serve as a reference standard for the identification and quantification of related halogenated aromatic compounds in environmental or industrial samples. |

| Internal Standard | In the analysis of structurally similar compounds, it could potentially be used as an internal standard to improve the accuracy and precision of the analytical method. |

| Reagent for Derivatization | The amino group could be used to derivatize other molecules, for example, to introduce a UV-active or fluorescent tag to facilitate their detection and quantification by HPLC. |

Regulatory bodies establish guidelines for the monitoring of various chemical residues in food and the environment, often requiring the use of certified reference materials for compliance testing. hpc-standards.com The development of new analytical standards for emerging contaminants or synthetic byproducts is an ongoing process in analytical chemistry.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Methyl 5 Amino 2 Bromo 3 Fluorobenzoate and Its Synthetic Intermediates

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating and quantifying the components of a mixture. For a multi-substituted aromatic compound like Methyl 5-amino-2-bromo-3-fluorobenzoate, various chromatographic techniques offer unique advantages.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and quantifying non-volatile and thermally labile compounds like this compound. A well-developed HPLC method can separate the main compound from its starting materials, intermediates, and degradation products.

The development of a robust HPLC method typically involves the careful selection of a stationary phase, mobile phase, and detector. For aromatic compounds, reversed-phase chromatography is most common. A C18 or C8 column provides a hydrophobic stationary phase that interacts with the aromatic ring of the analyte. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The retention of isomers of aminobenzoic acid can be controlled by adjusting the amount of the organic modifier, the buffer concentration, and the pH. helixchrom.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components with good resolution.

UV detection is standard for aromatic compounds due to the presence of the chromophoric benzene (B151609) ring. The detection wavelength is chosen based on the UV absorbance maxima of the analyte to ensure high sensitivity. For related compounds like p-aminobenzoic acid, detection is often performed around 270 nm. researchgate.net

A typical HPLC method for the purity analysis of this compound might involve the parameters outlined in the table below. The table also includes hypothetical retention times for potential impurities, demonstrating the method's resolving power.

Table 1: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical Chromatogram Data

| Compound | Retention Time (min) | Peak Area (%) |

|---|---|---|

| Starting Material (e.g., 2-bromo-3-fluoroaniline) | 4.2 | 0.08 |

| Intermediate (e.g., 5-amino-2-bromo-3-fluorobenzoic acid) | 6.5 | 0.15 |

| This compound | 9.8 | 99.70 |

| Byproduct (e.g., regioisomer) | 11.2 | 0.07 |

Gas Chromatography (GC) is the ideal technique for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC is primarily used to identify and quantify residual solvents from the manufacturing process. These solvents, such as toluene, acetone, or methanol, must be controlled to very low levels in the final product. rsc.org